N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)furan-2-carboxamide
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Overview
Description
“N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)furan-2-carboxamide” is a compound that belongs to the class of organic compounds known as imidazopyridines . These are organic polycyclic compounds containing an imidazole ring fused to a pyridine ring . Imidazo[1,2-a]pyridines have attracted significant interest among the medicinal chemistry community because of their promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines has been achieved through various methods. A common method involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is solvent- and catalyst-free, making it environmentally benign . Another method involves the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid .Chemical Reactions Analysis
Imidazo[1,2-a]pyridines can undergo various chemical reactions. For instance, they can be functionalized via radical reactions . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .Scientific Research Applications
Antiviral Applications
Imidazo[1,2-a]pyridines, the core structure of the compound , have been identified to possess significant antiviral properties . These compounds can be synthesized using environmentally friendly methods such as microwave irradiation, which is solvent- and catalyst-free, offering a clean and high-yielding process . This makes them suitable for developing new antiviral drugs that are more sustainable to produce.
Anticancer Properties
The derivatives of imidazo[1,2-a]pyridines have been explored for their anticancer activities . They have the potential to act as cyclin-dependent kinase (CDK) inhibitors, which play a crucial role in the regulation of cell cycle progression and are therefore a target for cancer therapy .
Antibacterial and Antifungal Effects
These compounds also exhibit antibacterial and antifungal effects . Their mechanism of action includes disrupting the bacterial cell wall synthesis and fungal cell membrane, making them promising candidates for new antibacterial and antifungal agents.
GABA A Receptor Modulation
Imidazo[1,2-a]pyridines can function as GABA A receptor modulators . This application is particularly relevant in the treatment of neurological disorders such as anxiety, where modulation of GABA A receptors can have therapeutic effects.
Antiulcer Activity
The compound’s framework has shown promise in antiulcer activity . It can be used to develop drugs that reduce gastric acid secretion and protect the stomach lining, providing a new avenue for ulcer treatment.
Material Science Innovations
In the field of material science , imidazo[1,2-a]pyridine derivatives have been utilized in the development of optoelectronic devices, sensors, and emitters for confocal microscopy and imaging . Their luminescent properties make them versatile for various technological applications.
Mechanism of Action
Future Directions
The future directions for “N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)furan-2-carboxamide” and similar compounds could involve further exploration of their diverse bioactivity. Given their promising properties, these compounds could be further studied for potential applications in treating various diseases .
properties
IUPAC Name |
N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c20-16(14-4-3-9-21-14)19(12-6-7-12)11-13-10-17-15-5-1-2-8-18(13)15/h1-5,8-10,12H,6-7,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNSDJKXDWYKFKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=CN=C3N2C=CC=C3)C(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)furan-2-carboxamide |
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